molecular formula C20H22N2O2 B5709868 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No. B5709868
M. Wt: 322.4 g/mol
InChI Key: LZOQCJFHQQCRRC-UHFFFAOYSA-N
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Description

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as MMB-2201, is a synthetic cannabinoid that was first synthesized in 2014. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and has been found to have potent agonist activity at the cannabinoid receptors CB1 and CB2.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is similar to other synthetic cannabinoids, and involves the activation of the CB1 and CB2 receptors. This activation leads to a variety of physiological effects, including changes in neurotransmitter release, gene expression, and ion channel activity. These effects are thought to underlie the psychoactive and therapeutic properties of synthetic cannabinoids.
Biochemical and Physiological Effects:
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including alterations in dopamine and serotonin signaling, changes in gene expression, and modulation of immune function. These effects are thought to underlie the psychoactive and therapeutic properties of synthetic cannabinoids, and have been the subject of extensive research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide in lab experiments include its high potency, selectivity for the CB1 and CB2 receptors, and relative ease of synthesis. However, there are also several limitations to using this compound, including its potential for toxicity and the lack of information on its long-term effects.

Future Directions

There are several potential future directions for research on 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide and other synthetic cannabinoids. These include investigations into the role of these compounds in the treatment of various medical conditions, such as chronic pain and anxiety, as well as studies on the long-term effects of synthetic cannabinoid use. Additionally, there is a need for further research on the pharmacology and toxicology of these compounds, in order to better understand their mechanisms of action and potential risks.

Synthesis Methods

The synthesis of 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide typically involves the reaction of a substituted benzoxazole with a substituted phenylacetic acid, followed by a coupling reaction with a substituted butanamine. This process can be carried out using a variety of reagents and conditions, and has been optimized for large-scale production.

Scientific Research Applications

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been used extensively in scientific research to study the pharmacology and toxicology of synthetic cannabinoids. This compound has been shown to have high affinity for the CB1 and CB2 receptors, and has been used to investigate the role of these receptors in various physiological processes, including pain perception, appetite regulation, and immune function.

properties

IUPAC Name

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12(2)9-19(23)21-16-11-15(7-6-14(16)4)20-22-17-10-13(3)5-8-18(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOQCJFHQQCRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

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